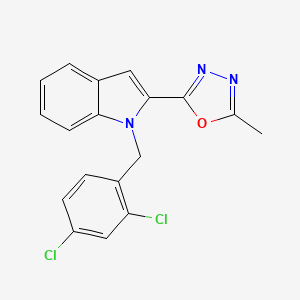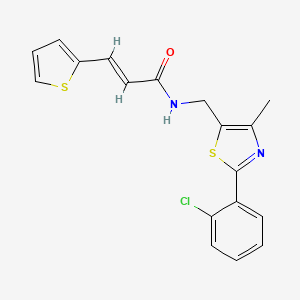![molecular formula C15H10F3N3O3 B2820678 5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 831229-13-1](/img/structure/B2820678.png)
5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(2-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid” belongs to a class of compounds known as pyrazolo[1,5-a]pyrimidines . These compounds are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent . The importance of this class of compounds lies in its varied and significant biological activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves condensation reactions of aminopyrazoles with various compounds such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Alternatively, these compounds can be prepared through the reactions of acyclic reagents .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines often involve substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .科学的研究の応用
Environmental Exposure Studies : Research on similar compounds, like organophosphorus (OP) and pyrethroid (PYR) compounds, has been conducted to understand the extent of environmental exposure, particularly in young children. These studies assess the chronic exposure to such compounds and their metabolites, indicating the widespread presence and potential health impacts of these chemicals in the environment (Babina et al., 2012).
Toxicity and Safety Studies : Compounds like 5-amino-2-(trifluoromethyl)pyridine, which share some structural similarities with the compound , have been studied for their toxicity profiles. For instance, a case of inhalation poisoning leading to severe health complications like methemoglobinemia and toxic encephalopathy has been reported, shedding light on the toxic nature and the need for safety measures in industrial applications involving such compounds (Tao et al., 2022).
Pharmacological Studies : There are instances of pharmacological research involving structurally similar compounds, like CGS 20625, a novel pyrazolopyridine anxiolytic. Such studies explore the potential therapeutic applications of these compounds, their interactions with neurotransmitter receptors, and their effects on behavioral paradigms in preclinical models (Williams et al., 1989).
作用機序
Target of Action
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known to exhibit a wide range of biological activities . They have been identified as potential inhibitors of various enzymes and receptors, including carboxylesterase, translocator protein, PDE10A, and selective kinase .
Mode of Action
Pyrazolo[1,5-a]pyrimidines typically interact with their targets by binding to the active site, thereby inhibiting the function of the target enzyme or receptor . The trifluoromethyl group and the methoxyphenyl group in the compound may enhance its binding affinity and selectivity.
Biochemical Pathways
The compound, as a potential inhibitor of various enzymes and receptors, could affect multiple biochemical pathways. For instance, as a carboxylesterase inhibitor, it could impact the metabolism of ester and amide drugs . As a PDE10A inhibitor, it could influence the levels of cyclic nucleotides, thereby affecting signal transduction pathways .
Pharmacokinetics
The methoxy group and the trifluoromethyl group could affect its metabolic stability and hence, its elimination .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets. For instance, inhibition of carboxylesterase could result in increased levels of certain drugs in the body . Inhibition of PDE10A could lead to changes in cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the pH could affect the ionization state of the carboxylic acid group, thereby influencing its binding to targets. The temperature could affect the compound’s stability and its interactions with targets .
将来の方向性
特性
IUPAC Name |
5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-24-11-5-3-2-4-8(11)10-6-12(15(16,17)18)21-13(20-10)9(7-19-21)14(22)23/h2-7H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSKUFPQRIQWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3,5-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2820602.png)
![(4As,7aR)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[d]pyridazin-4-one](/img/structure/B2820604.png)


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2820610.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2820612.png)
![Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2820614.png)
![1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/no-structure.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2820616.png)

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2820618.png)